molecular formula C9H6BrClN2O2 B2834644 Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1221715-45-2

Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2834644
CAS No.: 1221715-45-2
M. Wt: 289.51
InChI Key: FOCOPINZEGBEHD-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-a]pyridine is a halogenated heterocycle . It’s used in organic syntheses and as pharmaceutical intermediates . The compound has a molecular weight of 231.48 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include using solid support catalysts such as Al2O3 and TiCl4 .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-chloroimidazo[1,2-a]pyridine is C7H4BrClN2 . Its average mass is 231.477 Da and its monoisotopic mass is 229.924637 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mechanism of Action

While the mechanism of action for the specific compound you asked about isn’t available, some imidazo[1,2-a]pyridines have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development .

Safety and Hazards

3-Bromo-6-chloroimidazo[1,2-a]pyridine may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines are being explored for their potential in drug discovery, particularly in the treatment of tuberculosis . Their wide range of applications in medicinal chemistry makes them a promising area of research .

Properties

IUPAC Name

methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-8(10)13-4-5(11)2-3-6(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCOPINZEGBEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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